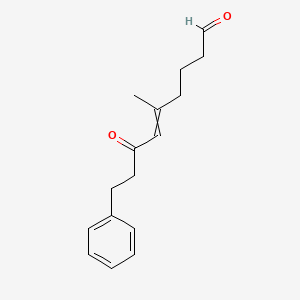

5-Methyl-7-oxo-9-phenylnon-5-enal

Description

Properties

CAS No. |

740816-31-3 |

|---|---|

Molecular Formula |

C16H20O2 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

5-methyl-7-oxo-9-phenylnon-5-enal |

InChI |

InChI=1S/C16H20O2/c1-14(7-5-6-12-17)13-16(18)11-10-15-8-3-2-4-9-15/h2-4,8-9,12-13H,5-7,10-11H2,1H3 |

InChI Key |

POPHWIPYXYAJJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)CCC1=CC=CC=C1)CCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

While direct comparative studies on 5-Methyl-7-oxo-9-phenylnon-5-enal are scarce, the following compounds share partial structural motifs or functional applications, enabling indirect analysis:

Table 1: Key Features of Comparable Compounds

Key Comparisons

Functional Groups and Reactivity The α,β-unsaturated ketone in 5-Methyl-7-oxo-9-phenylnon-5-enal is a reactive site absent in 8-O-Acetylshanzhiside Methyl Ester, which instead emphasizes hydroxyl and acetyloxy groups. This difference suggests divergent synthetic utility: the former may participate in nucleophilic additions, while the latter is more suited for glycosylation or esterification reactions .

Pharmacological Potential 8-O-Acetylshanzhiside Methyl Ester is explicitly used in pharmacological research, likely due to its iridoid glycoside structure, which is common in bioactive natural products .

Synthetic Accessibility Compound 8 was synthesized with a moderate yield (59%) via methods applicable to complex heterocycles . By analogy, 5-Methyl-7-oxo-9-phenylnon-5-enal might require similar strategies, such as ketone oxidation or aldol condensation, though its specific pathway remains undocumented.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of 5-Methyl-7-oxo-9-phenylnon-5-enal?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to elucidate the carbon framework and substituent positions. For example, analogous hydantoin derivatives in catalogs specify melting points (199–201°C) as a benchmark for structural validation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₁₄H₁₆O₂) and detect isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using UV detection, particularly for conjugated enal systems prone to photodegradation .

Q. How should 5-Methyl-7-oxo-9-phenylnon-5-enal be stored to maintain stability?

- Methodological Answer :

- Store at -20°C under inert gas (e.g., argon) to prevent oxidation, as recommended for oxygen-sensitive analogs like 6-Methoxygramine .

- Use amber glassware to minimize light exposure, given the compound’s α,β-unsaturated carbonyl group, which is susceptible to photochemical reactions.

Advanced Research Questions

Q. How can contradictions in bioactivity data for 5-Methyl-7-oxo-9-phenylnon-5-enal across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare experimental variables (e.g., receptor isoforms, assay conditions). For instance, single-receptor models (e.g., rat receptor I7) may conflict with heterologous systems due to receptor diversity, as observed in olfactory studies .

- Orthogonal Validation : Pair functional assays (e.g., cAMP signaling) with binding studies (e.g., SPR) to confirm activity.

- Multivariate Statistics : Use principal component analysis (PCA) to isolate confounding factors like solvent polarity or pH .

Q. What computational strategies predict the reactivity of 5-Methyl-7-oxo-9-phenylnon-5-enal in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilic sites (e.g., β-carbon of the enal) and frontier molecular orbitals to predict reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.

- QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. methyl groups) with reactivity trends observed in analogs like 5-Methyl-5-phenylhydantoin .

Q. What synthetic strategies minimize side-product formation during 5-Methyl-7-oxo-9-phenylnon-5-enal synthesis?

- Methodological Answer :

- Kinetic Control : Maintain low temperatures (-10°C to 0°C) during enal formation to favor kinetic over thermodynamic products.

- Protecting Groups : Temporarily block the ketone moiety using tert-butyldimethylsilyl (TBS) groups, as seen in hydantoin syntheses .

- In-Situ Monitoring : Use TLC or inline IR spectroscopy to terminate reactions at optimal conversion (e.g., 85–90%) and reduce aldol byproducts .

Q. How can structure-activity relationship (SAR) studies be designed for 5-Methyl-7-oxo-9-phenylnon-5-enal derivatives?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and test bioactivity.

- Crystallography : Resolve X-ray structures to correlate conformation (e.g., enal geometry) with activity, as done for fluorophenyl-indole derivatives .

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .

Methodological Considerations for Data Contradictions

- Temporal Effects : Short-term vs. long-term studies may yield opposing results, as seen in presenteeism research . For chemical stability, track degradation products over time using accelerated stability testing (40°C/75% RH).

- Hybrid Modeling : Combine wet-lab data (e.g., receptor agonism profiles) with computational predictions to reconcile discrepancies, as demonstrated in odorant-receptor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.